molecular formula C11H15BrN2O B3135419 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol CAS No. 400775-12-4

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol

Cat. No. B3135419
CAS RN: 400775-12-4
M. Wt: 271.15 g/mol
InChI Key: WTWLOFCKZAKCPW-UHFFFAOYSA-N
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Description

The compound “1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol” is a heterocyclic organic compound . It has an empirical formula of C10H13BrN2O .

Scientific Research Applications

Asymmetric Synthesis

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is utilized in asymmetric synthesis. For example, Micouin et al. (1994) demonstrated the synthesis of enantiomerically pure 3-substituted piperidines, derived from lactam, which included the bromo derivative as a key intermediate in the synthesis process (Micouin et al., 1994).

Preparation of Piperidine Analogues

The compound has been used in the preparation of piperidine analogues. Shevchuk et al. (2012) developed a method to prepare 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, followed by a reduction process (Shevchuk et al., 2012).

Reactions with Lithium Piperidide

In research conducted by Plas et al. (2010), reactions of bromoethoxypyridines with lithium piperidide in piperidine were investigated, showing that both substituents in the compounds are replaced by the piperidino group without rearrangements occurring (Plas et al., 2010).

Synthesis of Antibacterial Compounds

Aziz‐ur‐Rehman et al. (2017) included 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol in the synthesis of new compounds with antibacterial properties. These compounds featured piperidine functionalities and exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Antiplatelet Aggregation Activity

Youssef et al. (2011) synthesized new carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold for platelet aggregation inhibitory activity, where bromopyridines played a critical role (Youssef et al., 2011).

Structural and Electronic Properties Studies

Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, shedding light on the properties of compounds structurally related to 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol (Georges et al., 1989).

Safety and Hazards

The compound “1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy.

properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-11-5-1-3-9(13-11)7-14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWLOFCKZAKCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol

Synthesis routes and methods

Procedure details

8] To 6-bromo-2-pyridinecarboxaldehyde (400 mg, 2.15 mmol) was added 3-hydroxypiperidine (326 mg, 3.22 mmol) in dry CH2Cl2 (15 mL) to give 2-bromo-6-(3-hydroxypiperidinyl)methyl pyridine as pale yellow solid. MS m/z: 271.2 (M+H). Calc'd for C11H15BrN2O: 271.15.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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